(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-SHYZEUOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized through a series of reactions, including hydroboration-oxidation to introduce hydroxyl groups.
Amination: The hydroxyl groups are then converted to amino groups through amination reactions.
Carboxylation: Finally, the amino-functionalized intermediate is carboxylated to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Amide Bond Formation
The carboxylic acid group undergoes classical derivatization reactions:
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Esterification : Reacts with alcohols (e.g., methanol) in acidic conditions or using coupling agents like thionyl chloride (SOCl₂) to form esters. For example, methyl ester derivatives enhance solubility for chromatographic analysis.
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Amide Coupling : Activated by reagents such as HATU or DCC in the presence of bases like DIPEA, forming stable amides with primary/secondary amines. This is critical for peptide synthesis.
Key Observations :
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Steric hindrance from the bicyclic structure slows reaction kinetics compared to linear amino acids .
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Polar aprotic solvents (e.g., DMF, DMSO) improve yields by stabilizing intermediates.
Oxidation Reactions
The amine group participates in selective oxidations:
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N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are studied for metabolic stability.
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Deamination : Strong oxidizing agents (e.g., KMnO₄) under acidic conditions cleave the amine group, yielding ketone intermediates.
Challenges :
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Over-oxidation of the bicyclic skeleton can occur, necessitating controlled reaction conditions.
Stereochemical Influence on Reactivity
The compound’s fixed stereochemistry dictates reaction pathways:
| Reaction Type | Stereochemical Outcome | Impact on Selectivity |
|---|---|---|
| Esterification | Retention at C2 and C4 | No epimerization observed |
| Amide Coupling | Racemization at C2 if harsh bases used | Requires mild conditions |
| Oxidation | Retention of bicyclic configuration | Prevents ring-opening |
Mechanistic Insight :
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The bicyclo[2.2.1]heptane framework restricts conformational flexibility, favoring retention of stereochemistry during reactions .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| Bicyclo[2.2.2]octane analogue | Larger ring size | Faster esterification, lower thermal stability |
| Diendo-ABHC-ene (unsaturated derivative) | Double bond in bicyclic core | Enhanced susceptibility to oxidation |
| Norharmane derivative | Aromatic fused ring | Preferential participation in π-stacking interactions |
Data adapted from chromatographic and kinetic studies .
Purification and Analytical Considerations
Post-reaction purification leverages its unique physicochemical properties:
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- CAS Number : 55056-86-5
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Neurological Research
This compound has been investigated for its potential role in neurological studies. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain. Research has indicated that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of modified bicyclic amino acids on neuronal cell lines subjected to oxidative stress. The results showed that certain derivatives of this compound significantly reduced cell death and improved cell viability compared to control groups .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanism
In vitro studies conducted on breast cancer cell lines demonstrated that this compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .
Chiral Building Block
Due to its chiral nature, this compound serves as an important building block in the synthesis of various pharmaceuticals. Its chirality is crucial in developing drugs that require specific stereochemistry for optimal efficacy.
Synthetic Applications
The compound can be utilized in synthesizing more complex molecules through reactions such as:
- Amidation : Forming amides which are key components in many pharmaceuticals.
- Alkylation : Introducing alkyl groups to enhance biological activity.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stereochemical Variations
The biological activity of bicyclic amino acids is highly sensitive to stereochemistry and substituents. Key analogs include:
Table 1: Structural and Functional Comparison of 2-ANB and Analogs
Transport System Selectivity
- L-System Specificity: 2-ANB selectively inhibits the sodium-independent L-system (leucine-preferring), unlike analogs like 2-aminoisobutyric acid (A-system inhibitor) or N-methylaminoisobutyric acid (ASC-system probe) .
- Dual Transport Inhibition : Leucine uptake involves both L- and ASC-systems, but 2-ANB exclusively targets the L-system, making it a tool for dissecting transport mechanisms .
Enzymatic Inhibition and Steric Effects
- S-Adenosyltransferase: The (1R,2R,4S) configuration of 2-ANB optimizes complementarity with the enzyme’s hydrophobic pocket, yielding Ki values ~10⁻⁵ M . Adding a 5,6-exo-trimethylene group (in 2-amino-5,6-exo-trimethylenenorbornane-2-carboxylic acid) increases potency by 50%, likely due to enhanced hydrophobic interactions . Conversely, 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (larger bridgehead angle) loses activity, highlighting steric constraints .
Pharmacological and Metabolic Effects
Limitations and Contradictions
- OxPAPC Protection: In endothelial cells, 2-ANB fails to reverse OxPAPC-induced stress tolerance, implying non-transport-mediated survival pathways .
- Stereochemical Sensitivity: Inactive isomers (e.g., (1S,2R,4R)-2-aminonorbornane-2-carboxylic acid) demonstrate the necessity of precise spatial alignment for enzyme binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis often involves oxidative cleavage of bicyclic intermediates. For example, a RuCl₃-catalyzed oxidation of N-benzoyl precursors in acetonitrile/water mixtures yields stereochemically defined carboxylic acids (57% yield after purification via flash column chromatography with dichloromethane/ethyl acetate) . Key variables include catalyst choice (e.g., RuCl₃ vs. other transition metals), solvent polarity, and purification techniques to isolate the desired enantiomer.
Q. How is this compound characterized to confirm stereochemical purity and structural integrity?
- Methodology : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to resolve enantiomers. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on coupling constants (e.g., J-values for bicyclic protons) to verify stereochemistry . For amino acid derivatives, FT-IR can validate carboxylic acid and amine functionalities.
Q. What are the primary biological targets or systems affected by this compound?
- Methodology : In vitro assays using pancreatic islets or neuronal cultures show its role as a nonmetabolizable leucine analogue. For example, microperfusion of rat islets with 10 mM compound triggers phosphate ion efflux and insulin release via stereospecific interactions (only the (-)-enantiomer is active) . Dose-response curves (0.1–20 mM) and D₂O substitution experiments can distinguish transport-dependent vs. metabolic effects .
Advanced Research Questions
Q. How does stereochemistry influence substrate specificity in amino acid transport systems?
- Methodology : Compare uptake inhibition in Ehrlich ascites tumor cells or HTC hepatoma cells using radiolabeled amino acids (e.g., [³H]-leucine). The (1R,2R,4S) isomer shows higher specificity for Na⁺-independent system L than bicyclo[3.2.1]octane analogues, as shown via competitive inhibition assays (IC₅₀ values < 1 mM) . Optical resolution (e.g., chiral chromatography) ensures enantiopurity for mechanistic studies.
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., insulin release vs. neuronal effects)?
- Methodology : Context-dependent effects require tissue-specific models. For example:
- Pancreatic islets : Measure ³²P efflux and insulin secretion simultaneously under glucose-free conditions to isolate leucine-mimetic effects .
- Neuronal systems : Use patch-clamp electrophysiology to assess spontaneous firing rates in midbrain neurons, noting suppression by 2-aminobicycloheptane derivatives (e.g., 50% reduction at 5 mM) .
Q. How can derivatives of this compound be designed for covalent protein labeling or drug discovery?
- Methodology : Introduce electrophilic groups (e.g., alkenyl nitriles) via esterification or amide coupling. For example:
- Covalent labeling : React 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with acrylonitrile to generate alkenyl nitrile electrophiles for thiol-selective conjugation .
- Pharmaceutical intermediates : Synthesize N-Boc-protected variants (e.g., (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) for peptide coupling in ledipasvir analogs .
Q. What are the stability and handling considerations for this compound under varying experimental conditions?
- Methodology :
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized powders are stable >6 months, while solutions in DMSO or water require use within 48 hours .
- In vitro assays : Pre-equilibrate the compound in assay buffers (pH 7.4) to avoid precipitation. For cell-based studies, confirm solubility via dynamic light scattering (DLS) at working concentrations (1–10 mM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
